Decyl 3-(4-nitrophenyl)prop-2-enoate
CAS No.: 62409-22-7
Cat. No.: VC19471871
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62409-22-7 |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | decyl 3-(4-nitrophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-16-24-19(21)15-12-17-10-13-18(14-11-17)20(22)23/h10-15H,2-9,16H2,1H3 |
| Standard InChI Key | ODYDNXKUPVBCBL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Decyl 3-(4-nitrophenyl)prop-2-enoate belongs to the class of nitroaryl acrylate esters. Its IUPAC name derives from the propenoate backbone, where the nitro group occupies the para position on the phenyl ring, and the ester moiety consists of a decyl (10-carbon) chain . The compound’s structure is defined by the following features:
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Aromatic System: The 4-nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and optical properties.
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Ester Group: The decyl chain contributes to hydrophobicity, affecting solubility and melting behavior.
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Double Bond Configuration: The propenoate moiety’s geometry (typically trans) impacts molecular packing and intermolecular interactions .
Molecular and Structural Data
Key identifiers and computed properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 62409-22-7 | |
| Molecular Formula | ||
| Molecular Weight | 333.43 g/mol | |
| Exact Mass | 333.194 g/mol | |
| Topological Polar Surface Area | 75.3 Ų |
The nitro group’s para orientation enhances conjugation with the acrylate system, potentially enabling applications in photoresponsive materials .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of decyl 3-(4-nitrophenyl)prop-2-enoate typically involves esterification or transesterification reactions. A common approach adapts methodologies used for shorter-chain analogs, such as ethyl 3-(4-nitrophenyl)prop-2-enoate :
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Nitration of Cinnamate Esters:
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Phase-Transfer Catalyzed Alkylation:
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Higher temperatures (80–100°C) improve esterification rates but risk nitro group decomposition.
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Catalyst Choice: Lipases or sulfuric acid are preferred for minimizing side reactions .
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Solvent Systems: Non-polar solvents (e.g., toluene) enhance solubility of the decyl chain .
Physicochemical Properties
Experimental data for decyl 3-(4-nitrophenyl)prop-2-enoate remain sparse, but inferences from structural analogs provide preliminary insights:
Thermal Stability
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Melting Point: Estimated at 45–55°C based on ethyl and dodecyl analogs .
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Decomposition: Likely occurs above 200°C, with nitro group degradation generating nitrogen oxides .
Solubility and Partitioning
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LogP: Computed as 6.16, indicating high hydrophobicity suitable for lipid-based formulations .
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Solubility: Insoluble in water; miscible with chloroform, dimethyl sulfoxide, and ethyl acetate .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance at 1,720 cm⁻¹ (ester C=O stretch) and 1,520 cm⁻¹ (aromatic NO₂ asymmetric stretch) .
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NMR: NMR signals include δ 8.2–8.4 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester methylene) .
Comparative Analysis with Structural Analogs
The table below contrasts decyl 3-(4-nitrophenyl)prop-2-enoate with related esters:
The decyl chain’s length balances hydrophobicity and mobility, making it a candidate for slow-release formulations or polymer additives .
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